3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one
CAS No.: 90558-65-9
Cat. No.: VC17304755
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90558-65-9 |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 3-(dimethylamino)-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C9H10N4O/c1-12(2)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3 |
| Standard InChI Key | VZQWMGQFLMFIFZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)N1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one (C₉H₁₀N₄O) features a bicyclic system comprising a benzene ring fused to a 1,2,3-triazin-4-one moiety. The dimethylamino group (-N(CH₃)₂) at position 3 introduces significant electron-donating effects, influencing both the compound’s reactivity and physical properties. X-ray crystallographic data for analogous benzotriazinones reveal planar geometries with bond lengths of 1.32–1.38 Å for the triazine N-N bonds, consistent with partial double-bond character .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄O |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one |
| CAS Registry Number | 90558-65-9 |
| Melting Point | 162–164°C (dec.) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
The compound’s canonical SMILES (CN(C)N1C(=O)C2=CC=CC=C2N=N1) and InChIKey (VZQWMGQFLMFIFZ-UHFFFAOYSA-N) provide unambiguous structural identifiers for database searches .
Spectroscopic Signatures
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¹H NMR (DMSO-d₆): δ 3.12 (s, 6H, N(CH₃)₂), 7.45–8.05 (m, 4H, aromatic) .
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¹³C NMR: δ 38.5 (N(CH₃)₂), 124.8–142.1 (aromatic carbons), 162.4 (C=O) .
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazine ring vibration) .
Synthetic Methodologies
Classical Synthesis Routes
The most widely reported synthesis involves diazotization-cyclization of anthranilamide derivatives. A representative protocol :
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Diazotization: Treat anthranilamide (2-aminobenzamide) with NaNO₂ in HCl at 0–5°C.
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Cyclization: Warm the diazonium intermediate to room temperature, inducing intramolecular cyclization.
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Dimethylamination: React the triazinone core with dimethylamine under basic conditions (K₂CO₃, DMF).
This method yields 60–72% product purity, requiring chromatographic purification (SiO₂, ethyl acetate/hexane) .
Advanced Synthetic Strategies
Recent innovations employ photochemical flow reactors to enhance efficiency:
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Visible-Light-Mediated Synthesis: Irradiation at 450 nm facilitates a Norrish-type cyclization, achieving 85% yield in 15 minutes .
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Microwave-Assisted Amination: Microwave irradiation (100°C, 30 min) reduces dimethylamine reaction time from 12 hours to 45 minutes .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Classical Diazotization | 65 | 8 h | 92 |
| Photochemical Flow | 85 | 15 min | 98 |
| Microwave Amination | 78 | 45 min | 95 |
Reactivity and Functionalization
Electrophilic Substitution
The dimethylamino group directs electrophiles to the 6-position of the benzene ring. Nitration (HNO₃/H₂SO₄) produces 6-nitro derivatives, while bromination (Br₂/FeBr₃) yields 6-bromo analogs .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the triazinone ring to a tetrahydropyrimidine system, though this often degrades the dimethylamino group. Selective reductions using NaBH₄/CuCl₂ preserve the amine functionality .
Oxidative Pathways
Oxidation with mCPBA (meta-chloroperbenzoic acid) generates the N-oxide derivative, which exhibits enhanced solubility in aqueous media .
Biological Activities and Mechanisms
Enzyme Inhibition
Molecular docking studies indicate strong binding affinity (Kᵢ = 2.3 μM) toward xanthine oxidase, potentially explaining observed antihyperuricemic effects . The planar triazinone core π-stacks with His259 and Phe914 residues in the enzyme’s active site.
Anticancer Screening
In MCF-7 breast cancer cells:
Industrial and Materials Science Applications
Polymer Stabilizers
Incorporation into polypropylene (0.5 wt%) improves thermal stability (T₅% = 312°C vs. 285°C for pure PP) by radical scavenging .
Dye Intermediate
Reaction with diazonium salts produces azo dyes with λₘₐₓ = 480–520 nm (yellow to orange shades), used in textile coloration .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Derivative | LogP | MIC (μg/mL) | XO Inhibition (%) |
|---|---|---|---|
| 3-Dimethylamino | 1.2 | 32 | 78 |
| 3-Chloromethyl | 2.1 | 128 | 41 |
| 3-Diethylphosphoryl | –0.7 | 64 | 29 |
The dimethylamino group optimizes hydrophilicity and target engagement compared to hydrophobic (chloromethyl) or charged (phosphoryl) substituents .
Future Directions
Emerging research priorities include:
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Development of enantioselective syntheses for chiral analogs
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Exploration of metal-organic frameworks (MOFs) incorporating benzotriazinone linkers
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Targeted delivery systems using antibody-drug conjugates
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